molecular formula C14H21N3O2S B7137495 N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B7137495
M. Wt: 295.40 g/mol
InChI Key: XBDAIJPXEPKFBW-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound that features a thiazole ring and a piperidine ring

Properties

IUPAC Name

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10-8-15-13(20-10)14(2,3)16-11(18)9-17-7-5-4-6-12(17)19/h8H,4-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDAIJPXEPKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)(C)NC(=O)CN2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Alkylation: The thiazole ring is then alkylated using an appropriate alkyl halide under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of a suitable ketone with an amine.

    Coupling Reaction: Finally, the thiazole and piperidine intermediates are coupled through an amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced forms of the thiazole and piperidine rings.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide
  • N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-(2-oxopiperidin-1-yl)acetamide
  • N-[2-(5-methyl-1,3-thiazol-2-yl)butyl]-2-(2-oxopiperidin-1-yl)acetamide

Uniqueness

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-(2-oxopiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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